
(4-Bromo-4-fluorobuta-1,3-dien-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene is a chemical compound with the molecular formula C10H8BrF. It is a derivative of butadiene, featuring both bromine and fluorine substituents on the butadiene moiety, and a benzene ring attached to the butadiene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene typically involves the halogenation of butadiene derivatives followed by coupling with benzene derivatives. One common method is the bromination of 4-fluorobutadiene, followed by a palladium-catalyzed coupling reaction with a benzene derivative under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions in continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes by removing the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products
Substitution: Products include various substituted butadiene derivatives.
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of electron-withdrawing halogen atoms. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-4-chlorobuta-1,3-dien-1-yl)benzene
- (4-Bromo-4-iodobuta-1,3-dien-1-yl)benzene
- (4-Fluoro-4-chlorobuta-1,3-dien-1-yl)benzene
Uniqueness
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
920276-45-5 |
|---|---|
Molekularformel |
C10H8BrF |
Molekulargewicht |
227.07 g/mol |
IUPAC-Name |
(4-bromo-4-fluorobuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C10H8BrF/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
FRAZEIWMKUTZGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



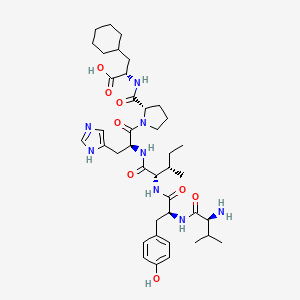
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)
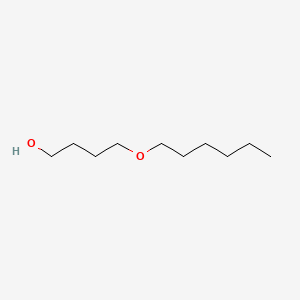
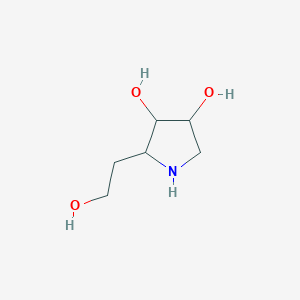
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
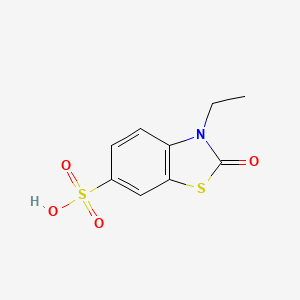
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
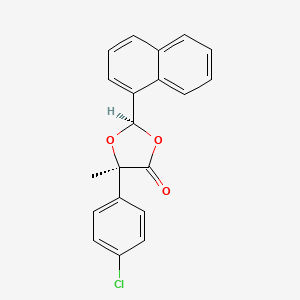
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
